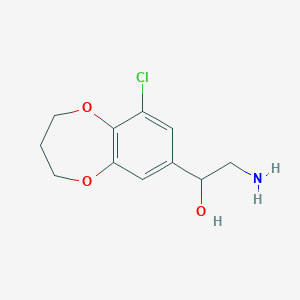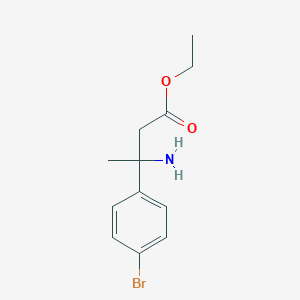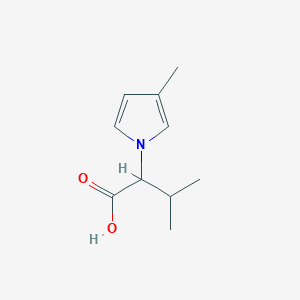
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a butanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrole with 3-methyl-2-bromobutanoic acid under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrole ring attacks the electrophilic carbon of the bromobutanoic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrole ring and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(3-methyl-1H-pyrrol-1-yl)butanoic acid
- 3-methyl-2-(2-methyl-1H-pyrrol-1-yl)butanoic acid
- 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)pentanoic acid
Uniqueness
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrrole ring and the butanoic acid side chain. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-methyl-2-(3-methylpyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H15NO2/c1-7(2)9(10(12)13)11-5-4-8(3)6-11/h4-7,9H,1-3H3,(H,12,13) |
InChI Key |
NLCNVIXWIUGCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



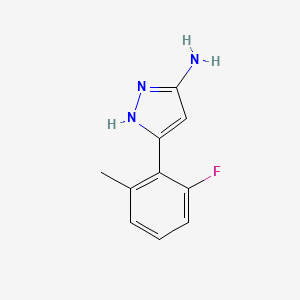

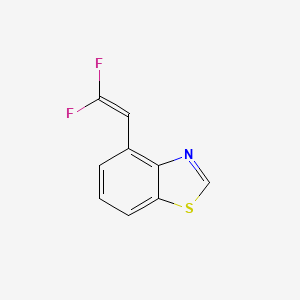
![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B13580211.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)


